This compound is classified as an aromatic amine and phenolic compound. It can be synthesized through several methods involving the modification of simpler phenolic compounds. Its production is noted in various industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals .
The synthesis of 2-Amino-4-chloro-3-fluorophenol typically involves several steps:
The molecular structure of 2-Amino-4-chloro-3-fluorophenol features a benzene ring with three substituents:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 161.56 g/mol |
| IUPAC Name | 2-amino-4-chloro-3-fluorophenol |
| InChI | InChI=1S/C6H5ClFNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
| InChI Key | RCEZILGDOPSQSL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1O)N)F)Cl |
2-Amino-4-chloro-3-fluorophenol can participate in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 2-Amino-4-chloro-3-fluorophenol involves its ability to interact with biological targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups enhance lipophilicity and membrane permeability, making it a suitable candidate for drug development .
Key physical properties include:
Chemical properties include:
2-Amino-4-chloro-3-fluorophenol has several applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: